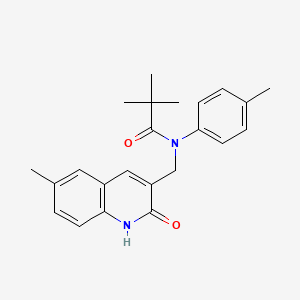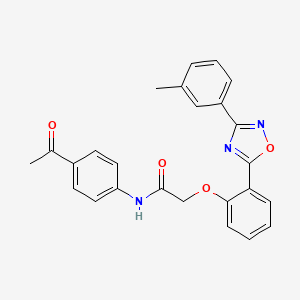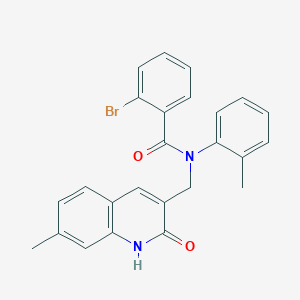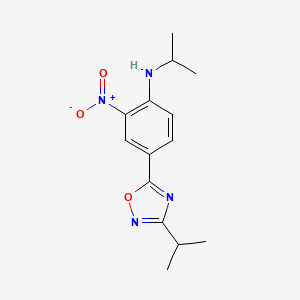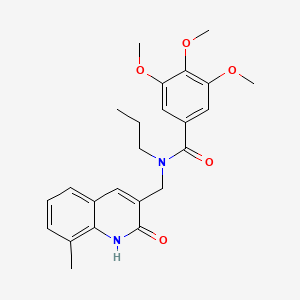
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide, also known as HMQ-TMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMQ-TMPB is a benzamide derivative that has been shown to have a diverse range of biological activities, including antitumor, anti-inflammatory, and antioxidant effects.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide is not fully understood, but it is thought to involve the inhibition of various cellular pathways involved in cancer cell proliferation and inflammation. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide has been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, leading to the inhibition of cancer cell growth. In addition, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide has been shown to inhibit the production of inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide has been shown to have a diverse range of biochemical and physiological effects. In cancer cells, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of certain enzymes involved in DNA synthesis and repair. In animal models of inflammation, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide has been shown to reduce inflammation and oxidative stress, suggesting that it may be a potential treatment for inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. However, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity in vivo.
Future Directions
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide. One area of research is the development of more efficient synthesis methods for N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide, which could improve its availability for scientific research. Another area of research is the investigation of the potential use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosage and administration route of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide for therapeutic use.
Synthesis Methods
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide involves the condensation of 2-hydroxy-8-methylquinoline-3-carbaldehyde with 3,4,5-trimethoxy-N-propylbenzamide in the presence of a suitable base. This method has been described in detail in the literature and has been optimized for high yield and purity.
Scientific Research Applications
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide has been extensively studied in various scientific research fields due to its potential therapeutic applications. In cancer research, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
In addition to its antitumor effects, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide has also been shown to have anti-inflammatory and antioxidant effects. In animal models of inflammation, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-propylbenzamide has been shown to reduce inflammation and oxidative stress, suggesting that it may be a potential treatment for inflammatory diseases such as arthritis.
properties
IUPAC Name |
3,4,5-trimethoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-6-10-26(14-18-11-16-9-7-8-15(2)21(16)25-23(18)27)24(28)17-12-19(29-3)22(31-5)20(13-17)30-4/h7-9,11-13H,6,10,14H2,1-5H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSWHZQUORJPNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorophenyl)-5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705079.png)
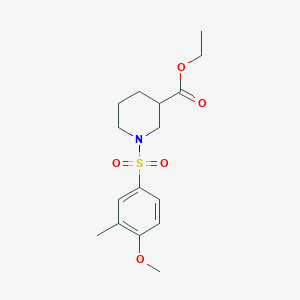

![N,4-dimethyl-N-({N'-[(Z)-[4-(propan-2-yl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B7705098.png)


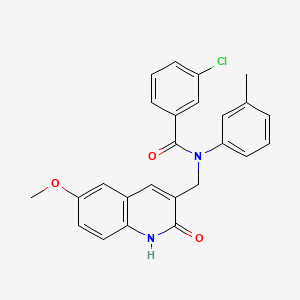
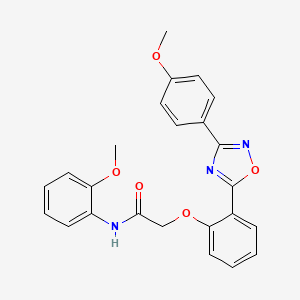
![2-phenoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7705115.png)
